Researchers requiring high-concentration L-alanine solutions or acidic conditions often face solubility limits with the free amino acid. L-Alanine hydrochloride (CAS 6003-05-0) solves this with enhanced water solubility and inherent acidity, enabling reliable enantiopure syntheses. - Enhanced water solubility allows preparation of concentrated, acidic stock solutions without precipitation. - Inherent acidity neutralizes basic reagents in coupling/deprotection steps, streamlining peptide synthesis. - Guaranteed enantiopure (L-form) avoids the process failures of racemic DL-Alanine hydrochloride in stereospecific applications.
L-Alanine hydrochloride is the salt form of the proteinogenic amino acid L-alanine, supplied as a white crystalline powder. Its primary procurement-relevant attributes are its significantly enhanced water solubility and the inherent acidity of its aqueous solutions compared to the zwitterionic L-alanine free base. [REFS-1, REFS-2] These properties make it a preferred choice for specific applications in chemical synthesis, formulation, and biotechnology where pH control and high concentration are critical process parameters.
Direct substitution of L-Alanine hydrochloride with its free amino acid form (L-Alanine) or its racemic mixture (DL-Alanine hydrochloride) can lead to process failure or undesirable outcomes. Substituting with L-Alanine fundamentally alters the solubility and the pH of the system, impacting reaction rates, formulation stability, and material handling. [1] Substitution with the racemic form introduces the D-enantiomer, which is unacceptable in stereospecific synthesis where the compound is used as a chiral starting material, potentially leading to incorrect product formation or significant purification challenges. [2]
Free base is not directly interchangeable
L-Alanine free base lacks the chloride counterion, which alters aqueous solubility, crystal lattice parameters, and powder density. These differences can shift formulation behavior and crystallization outcomes.
Other amino acid hydrochlorides may not replicate key properties
The specific electronic band gap (4.67 eV) and SHG efficiency profile of L-alanine hydrochloride are not transferable to other amino acid salts. Material performance must be verified per compound.
As the hydrochloride salt, this compound overcomes the solubility limitations of the zwitterionic free amino acid. While L-Alanine has a defined solubility of 166.5 g/L in water at 25 °C, L-Alanine hydrochloride is characterized by its high solubility, a key feature for preparing concentrated stock solutions without requiring large solvent volumes or heating. [REFS-1, REFS-2]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High; significantly greater than the free amino acid form. |
| Comparator Or Baseline | L-Alanine (free amino acid): 166.5 g/L |
| Quantified Difference | Enables solution concentrations not achievable with the free form under the same conditions. |
| Conditions | Aqueous solution at 25 °C |
This allows for the preparation of high-concentration, low-volume stock solutions, streamlining workflows and avoiding solubility-limited processes common with the free amino acid.
L-Alanine hydrochloride in solution provides a distinctly acidic environment due to the protonated amine group and the pKa of the carboxyl group (~2.34). [1] This contrasts sharply with the free L-Alanine, which forms a near-neutral solution with a pH between 5.5 and 7.0 for a 5% solution. [2] This property allows L-Alanine hydrochloride to serve as both a reactant and a pH controller.
| Evidence Dimension | pH of Aqueous Solution |
| Target Compound Data | Acidic (pKa of carboxyl group ~2.34) |
| Comparator Or Baseline | L-Alanine (50 g/L solution): pH 5.5–7.0 |
| Quantified Difference | Provides a controlled acidic environment versus a near-neutral zwitterionic solution. |
| Conditions | Aqueous solution at room temperature |
This is critical for pH-sensitive reactions where an acidic medium is required, for formulating specific acidic buffers, or in peptide synthesis where it can be used directly after deprotection steps.
This compound provides a source of the pure L-enantiomer, which is essential for its use as a chiral building block in pharmaceuticals and other advanced materials. [1] In contrast, a racemic substitute like DL-Alanine hydrochloride contains an equal amount of the undesired D-enantiomer. Using the racemate in a stereospecific reaction would result in a mixture of diastereomers that are often difficult and costly to separate, reducing the yield of the target molecule.
| Evidence Dimension | Enantiomeric Composition |
| Target Compound Data | Enantiopure L-form ((S)-2-aminopropanoic acid hydrochloride) |
| Comparator Or Baseline | DL-Alanine Hydrochloride (Racemic 50/50 mixture of L- and D-forms) |
| Quantified Difference | 100% L-enantiomer vs. 50% L-enantiomer |
| Conditions | Applications requiring stereochemical control. |
It is essential for any application where stereochemistry dictates biological activity or reaction outcome, preventing yield loss and contamination with undesired stereoisomers.
L-Alanine hydrochloride exhibits a distinct thermal decomposition temperature around 204 °C. [1] This is a lower onset temperature compared to the free amino acid L-Alanine, which begins to decompose at approximately 226 °C. [2] This well-defined thermal limit is a critical parameter for any process involving heating, such as drying, melt-processing, or high-temperature reactions.
| Evidence Dimension | Onset of Thermal Decomposition |
| Target Compound Data | ~204 °C |
| Comparator Or Baseline | L-Alanine (free amino acid): Onset at 225.96 °C |
| Quantified Difference | ~22 °C lower decomposition onset than the free amino acid. |
| Conditions | Thermogravimetric Analysis (TGA) or similar heating studies. |
This value defines the upper temperature limit for processing, drying, or formulation steps, ensuring compound integrity and preventing the generation of degradation-related impurities.
Used as an enantiopure starting material for synthesizing complex chiral molecules, where retaining the original chirality is essential for the final product's biological activity and regulatory approval. [1]
Ideal for preparing concentrated, acidic stock solutions for use in cell culture media, biochemical buffers, or as a soluble reactant source in aqueous-phase organic synthesis, where the free amino acid would be solubility-limited. [2]
Serves as a readily soluble source of the L-alanine residue in stepwise peptide synthesis, particularly where the acidic nature of the hydrochloride can neutralize basic reagents used in coupling or deprotection steps. [3]